![molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a phenol group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol typically involves the formation of the triazolopyridine core followed by the introduction of the bromine atom and the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to form the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted triazolopyridine derivatives.
Scientific Research Applications
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is unique due to the presence of both the bromine atom and the phenol group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C12H8BrN3O |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-5-11-14-15-12(16(11)7-9)8-2-1-3-10(17)6-8/h1-7,17H |
InChI Key |
OGMBVPRQRJENGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

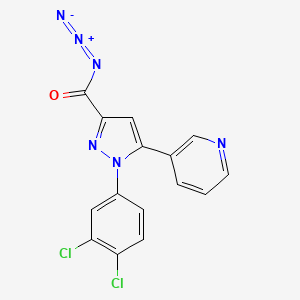
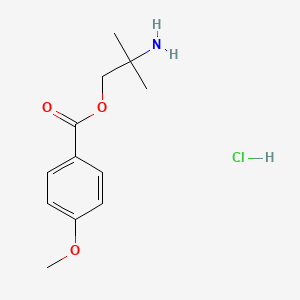
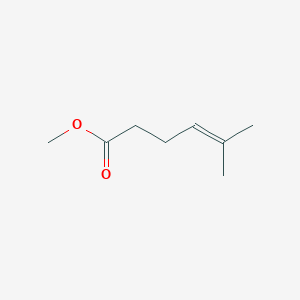
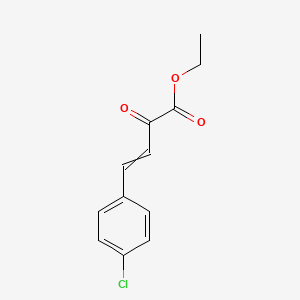
![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid](/img/structure/B8474199.png)
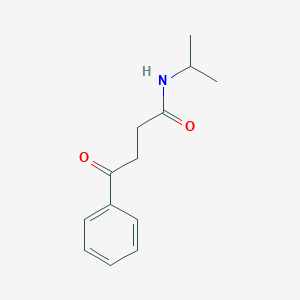
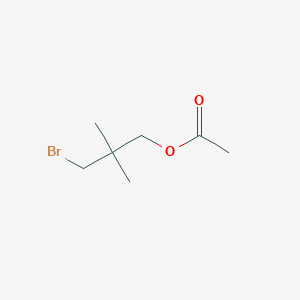

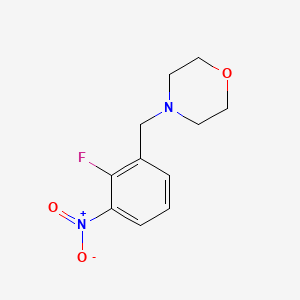


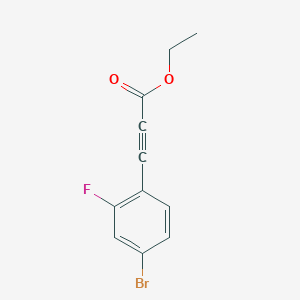
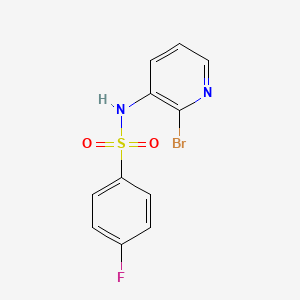
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
